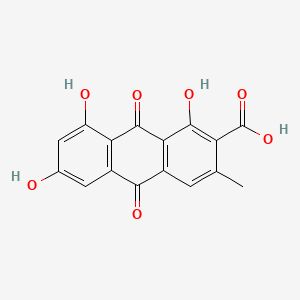
Endocrocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endocrocin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by a carboxy group at position 2, a methyl group at position 3, and hydroxy groups at positions 1, 6, and 8. It has a role as a metabolite. It is a monocarboxylic acid, a member of phenols and a trihydroxyanthraquinone.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Engineering
Endocrocin is synthesized through a complex biosynthetic pathway involving non-reducing polyketide synthases (NR-PKS) and metallo-β-lactamase type thioesterases (MβL-TE). Recent studies have successfully reconstituted the biosynthetic pathway in Saccharomyces cerevisiae, leading to significant increases in this compound production. For instance, a study reported a yield of 661.2 mg/L through metabolic engineering techniques that optimized carbon sources and fermentation conditions .
Immunosuppressive Properties
This compound has been identified as a potent immunosuppressive agent. Research utilizing microfluidic platforms and zebrafish models demonstrated that this compound inhibits neutrophil chemotaxis effectively at low concentrations (as low as 100 nM) without inducing cytotoxicity . This property suggests potential therapeutic applications in managing inflammatory diseases or transplant rejection.
Antimicrobial Activity
The compound exhibits antimicrobial properties, particularly against opportunistic pathogens like Candida albicans. The ability of Aspergillus fumigatus to produce this compound contributes to its virulence by inhibiting the growth of competing microorganisms . This characteristic could be harnessed for developing new antifungal treatments.
Industrial Applications
This compound serves as a valuable dye in various industries, including textiles and cosmetics. Its stability under various conditions makes it suitable for use in products requiring colorfast properties . Additionally, its role as a food additive has been explored due to its natural origin and potential health benefits.
Case Studies and Research Findings
Propiedades
Número CAS |
481-70-9 |
|---|---|
Fórmula molecular |
C16H10O7 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23) |
Clave InChI |
UZOHDKGTYVTYDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
SMILES canónico |
CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Key on ui other cas no. |
481-70-9 |
Sinónimos |
endocrocin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















